molecular formula C18H22N2O4 B3014739 [2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate CAS No. 2361841-78-1

[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate

Cat. No.: B3014739
CAS No.: 2361841-78-1
M. Wt: 330.384
InChI Key: UWXFIVWUDFZWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate typically involves the reaction of 4-(prop-2-enoylamino)benzoic acid with 2-(4-methylpiperidin-1-yl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Methylpiperidin-1-yl)-2-oxoethylamino]acetic acid
  • 4-(piperidin-1-yl)pyridine derivatives

Uniqueness

[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

[2-(4-methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-16(21)19-15-6-4-14(5-7-15)18(23)24-12-17(22)20-10-8-13(2)9-11-20/h3-7,13H,1,8-12H2,2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXFIVWUDFZWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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